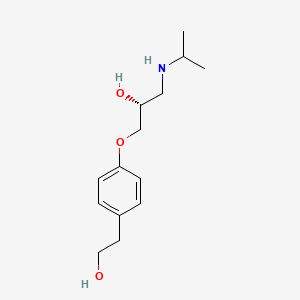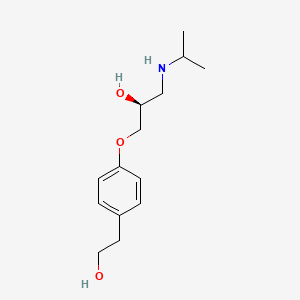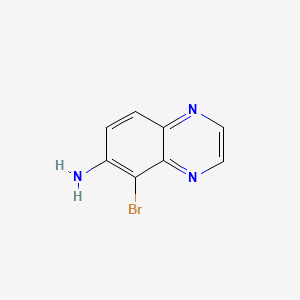
Imidafenacin-verwandte Verbindung 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidafenacin is an antimuscarinic agent with high affinity for the M3 and M1 muscarinic receptor subtypes and low affinity for the M2 subtype . It is used to treat overactive bladder . Several animal studies have demonstrated that imidafenacin has organ selectivity for the bladder over the salivary glands, colon, heart, and brain .
Molecular Structure Analysis
Imidafenacin has a molecular formula of C20H21N3O and a molar mass of 319.408 g/mol . The structure of imidafenacin includes a 2-methyl-1H-imidazol-1-yl group and a 2,2-diphenylbutanamide group .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Entwicklung
Imidafenacin-verwandte Verbindung 4: wird hauptsächlich bei der Entwicklung von Behandlungen für überaktive Blase (OAB) eingesetzt. Es wirkt als Antimuskarinikum und reduziert die Häufigkeit des Wasserlassens durch Antagonisierung von Muskarinrezeptoren {svg_1}. Diese Verbindung war Gegenstand verschiedener klinischer Studien, um ihre Wirksamkeit und Sicherheit zu bewerten, und liefert wertvolle Erkenntnisse über ihr therapeutisches Potenzial {svg_2}.
Analytische Chemie
In der analytischen Chemie wird This compound bei der Entwicklung empfindlicher und selektiver Methoden zur Quantifizierung in Humanplasma eingesetzt. Techniken wie Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) wurden validiert, um diese Verbindung zu messen, was für klinische pharmakokinetische Studien entscheidend ist {svg_3}.
Materialwissenschaften
Die Untersuchung von This compound erstreckt sich auf die Materialwissenschaften, wo ihre polymorphen und pseudopolymorphen Transformationen analysiert werden. Nahinfrarotspektroskopie und feuchtigkeitskontrollierte Umgebungen werden verwendet, um ihre physikalische und chemische Stabilität zu verstehen, was für die Herstellungsprozesse fester pharmazeutischer Produkte unerlässlich ist {svg_4} {svg_5}.
Chemische Synthese
This compound: spielt eine Rolle in der chemischen Synthese, wo sie an der Herstellung von Imidazol-basierten Molekülen beteiligt ist. Diese Synthesen sind entscheidend für die Herstellung von Verbindungen mit höherer Atomekonomie und Öko-Kompatibilität, die den Prinzipien der grünen Chemie folgen {svg_6}.
Biotechnologie
In der Biotechnologie ist This compound Teil der Formulierung von Retard-Systemen. Solche Systeme verbessern die Patientencompliance durch die Bereitstellung von einmal täglichen Dosierungsregimen, die bequemer sind als die traditionellen Sofortfreisetzungsformen {svg_7}.
Umweltanwendungen
Die Umweltanwendungen von This compound umfassen ihre Rolle beim Nachweis von Hydratationsprozessen. Das hygroskopische Verhalten der Verbindung und ihre Fähigkeit, verschiedene polymorphe Formen zu bilden, werden untersucht, um ihr Verhalten unter verschiedenen Umweltbedingungen vorherzusagen {svg_8}.
Wirkmechanismus
Target of Action
Imidafenacin Related Compound 4 primarily targets the muscarinic receptors M1 and M3 . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .
Mode of Action
Imidafenacin Related Compound 4 interacts with its targets by binding to and antagonizing muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors but with lower affinity . The antagonism of these receptors leads to changes in the contraction of the detrusor muscle in the bladder .
Biochemical Pathways
The M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . On the other hand, M2 receptors inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors . These are the primary biochemical pathways affected by Imidafenacin Related Compound 4.
Pharmacokinetics
Imidafenacin Related Compound 4 is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of the compound increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The compound is primarily eliminated by metabolism .
Result of Action
The molecular and cellular effects of Imidafenacin Related Compound 4’s action result in a reduction in the frequency of urination in patients with overactive bladder . This is achieved through the antagonism of muscarinic receptors in the bladder .
Safety and Hazards
Imidafenacin is an antimuscarinic agent which acts to reduce the frequency of urination in patients with overactive bladder . Clinically significant adverse reactions to imidafenacin are acute glaucoma (0.06%), urinary retention (0.03%), and hepatic dysfunction (0.02%) . The most common adverse effects observed with imidafenacin are thirst (37.7%), constipation (13.6%) .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of Imidafenacin Related Compound 4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-(4-chlorobenzoyl)benzoic acid", "2-(methylamino)ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: 4-(4-chlorobenzoyl)benzoic acid is reacted with 2-(methylamino)ethanol in the presence of sodium hydroxide to produce 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 2: The resulting product from step 1 is then treated with hydrochloric acid to form the hydrochloride salt of 4-(4-chlorobenzoyl)-N-(2-hydroxyethyl)benzamide.", "Step 3: The hydrochloride salt from step 2 is then treated with sodium hydroxide to liberate the free base.", "Step 4: The free base from step 3 is then treated with sodium chloride and water to form a crystalline solid.", "Step 5: The crystalline solid from step 4 is then purified using ethyl acetate to yield Imidafenacin Related Compound 4." ] } | |
CAS-Nummer |
174266-18-3 |
Molekularformel |
C20H20N2O2 |
Molekulargewicht |
320.39 |
Aussehen |
Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
4-(2-Methyl-1H-Imidazol-1-yl)-2,2-Diphenylbutanoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)


![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)



![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)


